molecular formula C18H15N3O3S B4363633 3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4363633
M. Wt: 353.4 g/mol
InChI Key: GCIKTCGLQGOYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:

    Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives. These derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Thioether Formation: The benzoxazin-4-ones are then treated with ammonia solution to afford quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of the cyclopropyl and 4-nitrobenzylthio groups, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17-15-3-1-2-4-16(15)19-18(20(17)13-9-10-13)25-11-12-5-7-14(8-6-12)21(23)24/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIKTCGLQGOYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

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